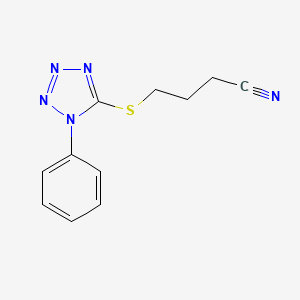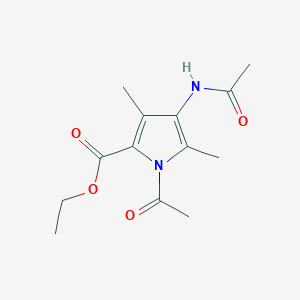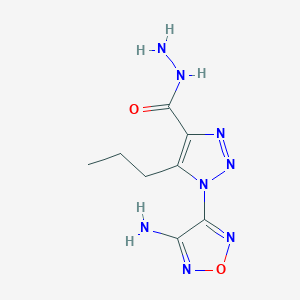![molecular formula C21H27N3O3 B14948425 1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)
1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1’-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction might involve the use of strong acids or bases to facilitate the formation of the spiro linkage. Industrial production methods often employ optimized conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
This compound can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione include other spiro compounds and indole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific spiro linkage and the presence of the indole moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H27N3O3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1'-methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C21H27N3O3/c1-11(2)10-14-16-17(19(26)24(12(3)4)18(16)25)21(22-14)13-8-6-7-9-15(13)23(5)20(21)27/h6-9,11-12,14,16-17,22H,10H2,1-5H3 |
InChI-Schlüssel |
ACFSALJTHZUQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)C(C)C)C3(N1)C4=CC=CC=C4N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-ethylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14948357.png)
![4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B14948364.png)

![Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-](/img/structure/B14948374.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948377.png)

![N-benzyl-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948411.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948419.png)
![N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B14948430.png)

![4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)
![2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14948438.png)


